
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom, two methyl groups, and a carbonyl chloride group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
The synthesis of 1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with bromine to introduce the bromine atom at the desired position. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like dimethylformamide (DMF) to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation reactions.
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxide ion would yield 2,2-dimethylcyclopropane-1-carbonyl chloride.
科学研究应用
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors. Its reactivity with biological molecules makes it a valuable tool for biochemical research.
Medicine: Potential applications in drug development and the synthesis of pharmaceutical intermediates. The compound’s ability to undergo various chemical transformations makes it useful for creating new drug candidates.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
作用机制
The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are both reactive sites that can participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine or carbonyl chloride group. This leads to the formation of new bonds and the release of the bromine or chloride ion.
相似化合物的比较
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride can be compared with other similar compounds such as 1-Chloro-2,2-dimethylcyclopropane-1-carbonyl chloride and 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid.
1-Chloro-2,2-dimethylcyclopropane-1-carbonyl chloride: This compound has a chlorine atom instead of a bromine atom. The reactivity and chemical properties may differ due to the difference in electronegativity and size between chlorine and bromine.
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group. The presence of the carboxylic acid group affects the compound’s acidity and reactivity in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
属性
分子式 |
C6H8BrClO |
|---|---|
分子量 |
211.48 g/mol |
IUPAC 名称 |
1-bromo-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H8BrClO/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3 |
InChI 键 |
IGSJTKTYFZFEFT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(C(=O)Cl)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


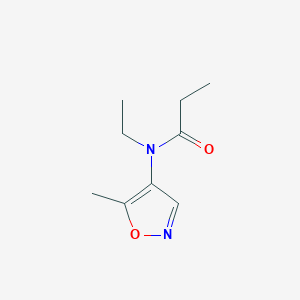

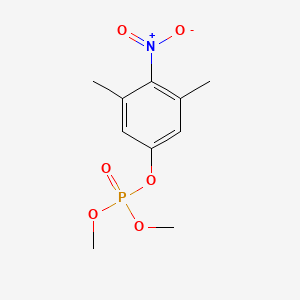
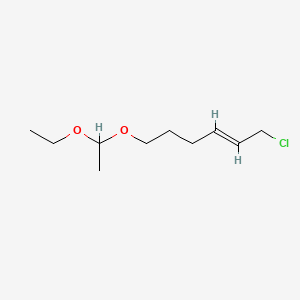
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
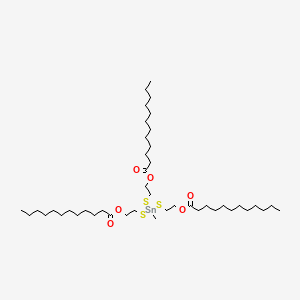

![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
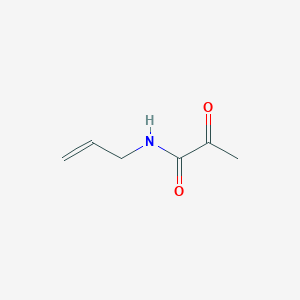

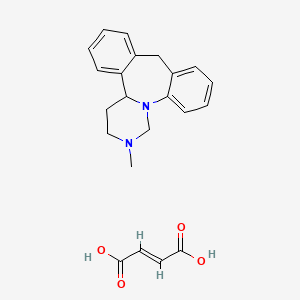

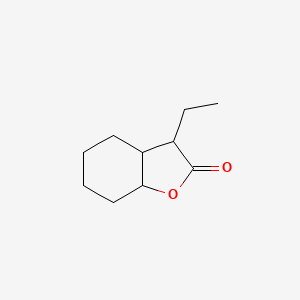
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
